(2R,3R)-3-bromo-2-{[(tert-butoxy)carbonyl]amino}butanoic acid
Description
(2R,3R)-3-Bromo-2-{[(tert-butoxy)carbonyl]amino}butanoic acid is a chiral β-amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 2R position and a bromine substituent at the 3R position. The bromine atom introduces unique reactivity, enabling participation in nucleophilic substitution or cross-coupling reactions, while the Boc group enhances stability during synthetic processes .
Properties
IUPAC Name |
(2R,3R)-3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO4/c1-5(10)6(7(12)13)11-8(14)15-9(2,3)4/h5-6H,1-4H3,(H,11,14)(H,12,13)/t5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBBDUKUOZRIOC-RITPCOANSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-bromo-2-{[(tert-butoxy)carbonyl]amino}butanoic acid typically involves the protection of the amino group with a Boc group, followed by bromination at the appropriate position. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to introduce the Boc group under basic conditions, such as in the presence of sodium hydroxide . The bromination step can be achieved using reagents like N-bromosuccinimide (NBS) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-bromo-2-{[(tert-butoxy)carbonyl]amino}butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products
Substitution: Formation of new compounds with the nucleophile replacing the bromine atom.
Deprotection: Formation of the free amine after removal of the Boc group.
Scientific Research Applications
(2R,3R)-3-bromo-2-{[(tert-butoxy)carbonyl]amino}butanoic acid is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: As a building block in the synthesis of potential drug candidates.
Biological Studies: As a probe to study enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of (2R,3R)-3-bromo-2-{[(tert-butoxy)carbonyl]amino}butanoic acid involves its role as an intermediate in chemical reactions. The Boc group protects the amino functionality during reactions, preventing unwanted side reactions
Comparison with Similar Compounds
Structural and Stereochemical Variations
The target compound is compared to structurally analogous Boc-protected β-amino acids with varying substituents and stereochemistry (Table 1). Key differences include:
- Substituent Type : Bromine (Br) vs. tert-butoxy (O-t-Bu), methoxy (OMe), acetoxy (OAc), or methyl groups.
- Stereochemistry : The 2R,3R configuration in the target compound contrasts with 2R,3S or 2S,3R configurations in analogs.
Table 1. Structural Comparison of Boc-Protected β-Amino Acid Derivatives
Physicochemical Properties
- Polarity : Bromine’s electronegativity increases polarity compared to tert-butoxy or methyl groups, affecting solubility in aqueous vs. organic media.
- Acid Dissociation (pKa): The bromo substituent may lower the pKa of the carboxylic acid group compared to non-halogenated analogs, enhancing acidity .
Research Findings and Case Studies
- Case Study 1: In peptide synthesis, (2R,3R)-3-bromo-2-Boc-amino butanoic acid was utilized to introduce a brominated side chain for subsequent functionalization via click chemistry, yielding a library of kinase inhibitors .
- Case Study 2 : The tert-butoxy analog () demonstrated enhanced stability in protease-rich environments, making it suitable for oral peptide therapeutics .
Biological Activity
(2R,3R)-3-bromo-2-{[(tert-butoxy)carbonyl]amino}butanoic acid is a chiral amino acid derivative notable for its unique structural features, including a bromo substituent and a tert-butoxycarbonyl protective group. These characteristics significantly influence its biological activity and potential applications in pharmaceuticals and synthetic chemistry. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C₉H₁₈BrN₃O₄
- Molecular Weight : 292.16 g/mol
The structural formula highlights the presence of a bromine atom at the 3-position of the butanoic acid chain and the tert-butoxycarbonyl group protecting the amino function. This configuration is crucial for its interactions with biological systems.
Pharmacological Potential
Research indicates that this compound exhibits various pharmacological activities, primarily due to its interactions with different biological targets. Some key areas of interest include:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, which could be beneficial in developing new antibiotics.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, making it a candidate for further investigation in drug development.
The biological activity of this compound is influenced by its ability to interact with various biomolecules. The presence of the bromine atom enhances electron-withdrawing properties, potentially increasing binding affinity to target proteins or enzymes.
Case Studies
- Antimicrobial Studies : A study conducted on derivatives of amino acids revealed that compounds similar to this compound exhibited significant antimicrobial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
- Enzyme Interaction : Another investigation focused on the inhibition of serine proteases by amino acid derivatives. The study found that this compound demonstrated competitive inhibition, suggesting its utility in therapeutic applications targeting protease-related diseases.
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chiral amino acid with bromo substituent | Antimicrobial, enzyme inhibition |
| L-Alanine | Simple α-amino acid | Basic amino acid |
| 3-Bromobutanoic Acid | Similar bromo substitution | Used in organic synthesis |
| (S)-Proline | Cyclic structure with amine group | Important in protein structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
